
1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene
Overview
Description
1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene is a useful research compound. Its molecular formula is C30H24Br4 and its molecular weight is 704.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Tetrasubstituted Tetraphenylethenes : This compound is useful for synthesizing tetrasubstituted tetraphenylethenes and analyzing their electrochemical properties (Schreivogel et al., 2006).
Hole Transport Material in Solar Cells : It is effective as a robust hole transport material for methyl ammonium lead iodide perovskite solar cells (Cabau et al., 2015).
Alternative to Calix[4]arene Ligand System : This compound serves as a useful alternative to the calix[4]arene ligand system for coordination chemistry (Fujita et al., 2004).
Polymetallic Coordination Chemistry : It promotes multiple metal bridging over chelating coordination modes in polymetallic coordination chemistry (Verkerk et al., 2002).
Charge-Transfer Complex Formation : Forms a deep red charge-transfer complex that creates inclusion compounds with benzene (TaniguchiHiroshi et al., 1994).
Luminescence and Valence Tautomerism in Coordination Polymers : Useful for constructing two-dimensional coordination polymers with luminescence and valence tautomerism (Liu et al., 2022).
Single-Molecule Conductance Measurements : Binds to gold electrodes for single-molecule conductance measurements (Rivero et al., 2020).
Electroluminescent Properties : Exhibits bluish-green emitting material properties and is efficient in electroluminescent devices (Kim et al., 2006).
Solid-State Photoluminescence : Demonstrates a high fluorescence quantum yield in solid film, making it promising for solid-state photoluminescence research (Zhang et al., 2015).
Artificial Light-Harvesting and Cancer Cell Imaging : Used in supramolecular coordination frameworks as fluorescent platforms and energy donors (Wang et al., 2020).
π-Complex Formation : Forms highly ordered donor-acceptor π-complexes with specific stoichiometry in solid state (Philp et al., 1995).
Spin-Crossover Behaviors : Reacts with specific compounds to produce coordination polymers with guest-molecule-dependent spin-crossover behaviors (Xue et al., 2019).
Photochromic Properties : Shows facile photochromic behavior, useful in photochemistry applications (Ikeda et al., 2008).
Mesophase Formation : Exhibits hexagonal columnar mesophases with certain chain lengths, relevant in materials science (Schultz et al., 2001).
Stimuli-Responsive Fluorescence : Offers multiple stimuli-responsive and reversible fluorescence, suitable for chemical sensing and environmental monitoring (Wang et al., 2015).
Electrochromic Device Applications : Demonstrates rapid color change and good open circuit memory in electrochromic devices (Carbas et al., 2016).
Sensing Volatile Organic Compounds : The synthesized metal-organic frameworks with this compound exhibit strong fluorescence and are capable of sensing volatile organic compounds (Liu et al., 2015; Zhao et al., 2016).
properties
IUPAC Name |
1-(bromomethyl)-4-[1,2,2-tris[4-(bromomethyl)phenyl]ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Br4/c31-17-21-1-9-25(10-2-21)29(26-11-3-22(18-32)4-12-26)30(27-13-5-23(19-33)6-14-27)28-15-7-24(20-34)8-16-28/h1-16H,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIORTLGKIWOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=C(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Br4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8198516.png)

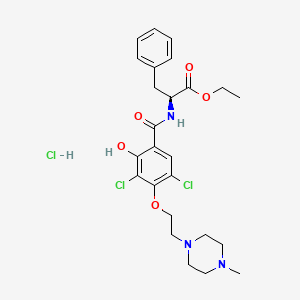
![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride](/img/structure/B8198535.png)
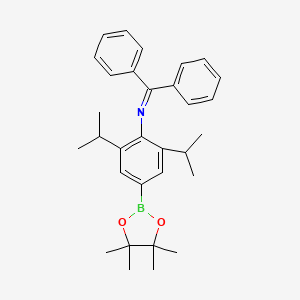
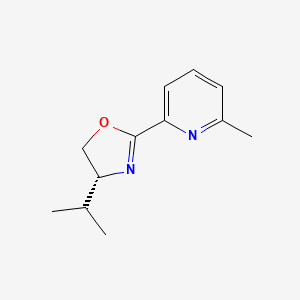
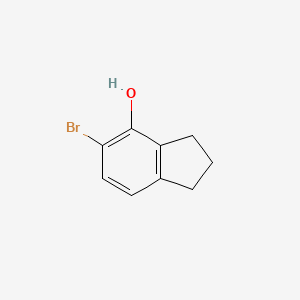
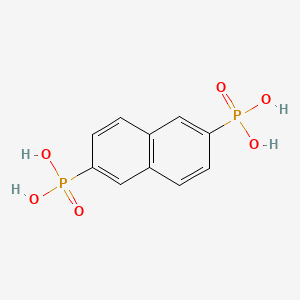

![rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate](/img/structure/B8198587.png)
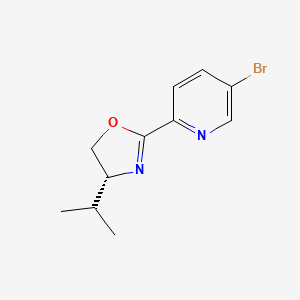
![5,8-Dibromo-11H-benzo[a]carbazole](/img/structure/B8198597.png)

![5'-(4-Aminophenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-diamine](/img/structure/B8198618.png)